MAL-PEG4-MMAF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

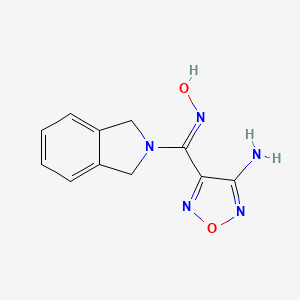

MAL-PEG4-MMAF is a maleimido functionalized derivative of MMAF (Monomethyl auristatin F) with PEG4 linker. MAL-PEG4-MMAF is a useful precursor for making antibody-drug conjugates (ADCs). The maleimido functional group can be easily conjugated to protein carriers (such as antibody or enzyme). Many antibody-drug conjugates (ADCs) currently in clinical trials employ maleimide-containing drug-linkers which are conjugated to antibody cysteine residues to form thiosuccinimide linkages.

Applications De Recherche Scientifique

Protein Conjugate Characterization

MAL-PEG4-MMAF is used in the detailed characterization of protein-polyethylene glycol (PEG) conjugates. Techniques like asymmetrical-flow field-flow fractionation (AF4) and size-exclusion chromatography (SEC) coupled with multi-detection systems (UV-MALS(QELS)-RI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are employed for this purpose. These methods help in analyzing the uniformity in molar mass and chemical composition of the conjugate, determining the ratio of protein to PEG, and identifying the presence of residual unreacted protein and aggregates (Rebolj, Pahovnik, & Žagar, 2012).

Antibiotic Resistance Mechanisms

MALDI-TOF MS, a technique frequently used in conjunction with MAL-PEG4-MMAF, has broad applications in detecting antibiotic resistance mechanisms. This approach is vital for both clinical and experimental microbiology, facilitating rapid species identification and proteomic studies to understand bacterial physiology and resistance patterns (Hrabák, Chudáčková, & Walková, 2013).

Cancer-Targeted Drug Delivery

Research has demonstrated the use of MAL-PEG4-MMAF in developing multifunctional polymeric micelles for targeted cancer therapy. These micelles are designed to release anticancer drugs in response to specific stimuli, such as protease secreted by cancer cells, thereby inducing apoptosis in a targeted manner (Chen et al., 2015).

PEGylation Analysis

The MAL-PEG4-MMAF compound plays a significant role in the study of PEGylation, particularly in understanding the stability of the linkage between protein and PEG-MAL. This research highlights the potential degradation pathways and helps in accurate characterization of PEG-MAL modified proteins or peptides (Zhang et al., 2015).

Quantum Dot Toxicity Reduction

In biomedical research, MAL-PEG4-MMAF is utilized in reducing the toxicity of quantum dots (Qdots) by coating them with polymers or inert molecules like PEG. This coating significantly reduces the release of toxic ions into the cellular environment, making Qdots safer for use in biological applications (Zhang et al., 2006).

Circulation Half-Life Enhancement

MAL-PEG4-MMAF is used in the site-specific PEGylation of peptides and proteins to enhance their clinical efficacy and circulation half-life. This application is critical in developing more effective biopharmaceuticals (Peng et al., 2019).

Drug Targeting Conjugates

The compound plays a significant role in the study and development of drug targeting conjugates. These conjugates, designed with specific targeting ligands and PEG stealth domains, show enhanced efficacy in killing tumor and endothelial cells. This application underscores the importance of drug redistribution behavior and binding affinity in the design of targeted drug delivery preparations (Temming et al., 2007).

Propriétés

Nom du produit |

MAL-PEG4-MMAF |

|---|---|

Formule moléculaire |

C53H84N6O15 |

Poids moléculaire |

1045.282 |

Nom IUPAC |

((2R,3R)-3-((2S)-1-((3R,5S)-4-((S)-2-((S)-17-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-isopropyl-3-methyl-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanamido)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoyl)-D-phenylalanine |

InChI |

InChI=1S/C53H84N6O15/c1-12-36(6)48(41(69-10)32-44(62)58-22-16-19-40(58)49(70-11)37(7)50(64)54-39(53(67)68)31-38-17-14-13-15-18-38)57(9)52(66)46(34(2)3)55-51(65)47(35(4)5)56(8)45(63)33-74-30-29-73-28-27-72-26-25-71-24-23-59-42(60)20-21-43(59)61/h13-15,17-18,20-21,34-37,39-41,46-49H,12,16,19,22-33H2,1-11H3,(H,54,64)(H,55,65)(H,67,68)/t36-,37+,39+,40-,41+,46-,47-,48?,49+/m0/s1 |

Clé InChI |

JSTPVWCMSXHAEL-BZOJLTBTSA-N |

SMILES |

CC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MAL-PEG4-MMAF |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

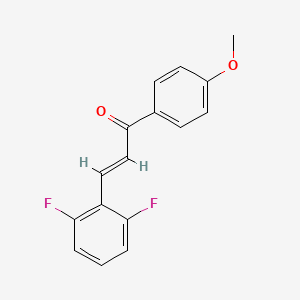

![8-Acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one](/img/structure/B1193023.png)